Product packaging for 4-(4'-Aminomethyl)phenyl-1-N-Boc-aniline(Cat. No.:CAS No. 811842-12-3)

4-(4'-Aminomethyl)phenyl-1-N-Boc-aniline

Cat. No.: B1270839
CAS No.: 811842-12-3
M. Wt: 298.4 g/mol
InChI Key: GKCVJEWXABJGFZ-UHFFFAOYSA-N
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Description

The compound 4-(4'-Aminomethyl)phenyl-1-N-Boc-aniline is a bifunctional molecule featuring a biphenyl (B1667301) scaffold. One aniline (B41778) group is protected by a tert-butyloxycarbonyl (Boc) group, while the other end of the molecule bears a reactive aminomethyl group. This specific arrangement of functional groups makes it a highly valuable component in multi-step synthetic pathways.

Compound Identifier Value
IUPAC Name tert-Butyl (4'-(aminomethyl)-[1,1'-biphenyl]-4-yl)carbamate
CAS Number 811842-12-3
Molecular Formula C18H22N2O2
Molecular Weight 298.38 g/mol
InChI Key GKCVJEWXABJGFZ-UHFFFAOYSA-N

Table 1: Chemical Identification of this compound chemsrc.comsigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H22N2O2 B1270839 4-(4'-Aminomethyl)phenyl-1-N-Boc-aniline CAS No. 811842-12-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[4-[4-(aminomethyl)phenyl]phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-18(2,3)22-17(21)20-16-10-8-15(9-11-16)14-6-4-13(12-19)5-7-14/h4-11H,12,19H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKCVJEWXABJGFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373397
Record name 4-(4'-Aminomethyl)phenyl-1-N-Boc-aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

811842-12-3
Record name 4-(4'-Aminomethyl)phenyl-1-N-Boc-aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 811842-12-3
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Synthetic Methodologies and Strategies for 4 4 Aminomethyl Phenyl 1 N Boc Aniline

Established Synthetic Routes to 4-(4'-Aminomethyl)phenyl-1-N-Boc-aniline

The synthesis of this compound typically involves a multi-step process that hinges on the selective protection of one of the two amino groups present in the precursor molecule, 4-aminobenzylamine. The primary challenge lies in differentiating the reactivity of the aromatic aniline (B41778) amine from the aliphatic benzylamine. A common and effective strategy involves the mono-protection of a diamine, often achieved by exploiting the subtle differences in basicity and nucleophilicity between the two amino functionalities.

One established method for such selective protection is the "one-pot" procedure. This technique often employs an acid, such as hydrochloric acid (HCl), to protonate the more basic aliphatic amine, rendering it less nucleophilic. Subsequent treatment with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) then favors the protection of the less basic aromatic amine. researchgate.netscielo.org.mx The reaction proceeds by forming the hydrochloride salt of the aliphatic amine, which is less reactive towards the Boc-anhydride.

Another approach involves the direct N-tert-butoxycarbonylation of amines using (Boc)₂O. While this method is widely used for protecting amines, achieving mono-protection in a diamine requires careful control of reaction conditions, such as stoichiometry, temperature, and the use of specific catalysts to enhance selectivity. researchgate.netresearchgate.net For less nucleophilic amines like aryl amines, the reaction can be sluggish and may require elevated temperatures or the addition of bases like 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net

A general synthetic scheme for the preparation of mono-Boc protected diamines can be outlined as follows:

Monoprotonation: The diamine is treated with one equivalent of an acid (e.g., HCl) in a suitable solvent like methanol. This selectively protonates the more basic amino group. scielo.org.mx

Boc Protection: Di-tert-butyl dicarbonate is then added to the reaction mixture. The free, unprotonated amino group reacts with the (Boc)₂O to form the N-Boc protected amine.

Neutralization and Isolation: The reaction mixture is neutralized, and the desired mono-protected product is isolated, often through extraction and purification techniques like chromatography. researchgate.net

Strategies for Selective Functionalization of the Aminophenyl and Aminomethyl Moieties

The presence of two distinct amino groups in this compound—the N-Boc protected aniline and the free aminomethyl group—opens avenues for selective functionalization. The tert-butoxycarbonyl (Boc) group is a robust protecting group that is stable under a variety of reaction conditions, allowing for chemical modifications at the free aminomethyl position. acs.org

Functionalization of the Aminomethyl Moiety:

With the aniline nitrogen protected, the primary aliphatic amine of the aminomethyl group is available for a range of chemical transformations. These include, but are not limited to:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

Reductive Amination: Condensation with aldehydes or ketones followed by reduction to form secondary or tertiary amines. nih.gov

Urea and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates. gsconlinepress.comgsconlinepress.com

The selective deprotection of the N-Boc group is also a critical aspect of functionalization strategies. Thermolytic deprotection in continuous flow has been explored for N-Boc protected amines, offering a method for selective removal of the Boc group while potentially leaving other functional groups intact. acs.org For instance, selective thermal deprotection of a bis-Boc protected diamine has been demonstrated, where the aryl N-Boc group is preferentially removed at a lower temperature than an alkyl N-Boc group. acs.org

Functionalization of the Aminophenyl Moiety (Post-Deprotection):

Once the desired modifications have been made at the aminomethyl position, the Boc group on the aniline can be removed under acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent) to liberate the free aniline. This free aromatic amine can then undergo further reactions specific to anilines, such as:

Diazotization and Sandmeyer Reactions: Conversion to a diazonium salt, which can then be substituted with various nucleophiles.

Coupling Reactions: Participation in cross-coupling reactions to form C-N or C-C bonds.

Directed Ortho-Metalation: The N-Boc group can act as a directed metalating group, allowing for functionalization at the ortho position of the aniline ring before its removal. acs.org

The differential reactivity of the two amino groups, facilitated by selective protection and deprotection, is a cornerstone of the synthetic utility of this compound and its analogues.

Innovative Approaches in the Synthesis of N-Boc Protected Aniline Derivatives

Recent research has focused on developing more efficient, environmentally friendly, and versatile methods for the N-tert-butoxycarbonylation of amines, including anilines. These innovative approaches aim to overcome the limitations of traditional methods, such as long reaction times, harsh conditions, and the use of toxic reagents. researchgate.net

Catalyst-Free and Solvent-Free Conditions:

A significant advancement is the development of catalyst- and solvent-free protocols for Boc protection. These "green" methods offer numerous advantages, including simplified work-up procedures, reduced waste, and lower environmental impact. researchgate.net Reactions are often carried out by simply mixing the amine and (Boc)₂O at room temperature or with gentle heating.

Use of Novel Catalysts:

A wide array of catalysts has been investigated to improve the efficiency of N-Boc protection, particularly for less reactive anilines. These include:

Lewis Acids: Catalysts such as Zn(ClO₄)₂, ZrCl₄, and indium(III) halides have been shown to effectively promote the reaction. researchgate.net

Solid Acids: Heterogeneous catalysts like silica-supported sulfonic acid (SBSA) have been employed, offering the benefits of easy recovery and reusability.

Organocatalysts: Environmentally benign organocatalysts, such as saccharin (B28170) sulfonic acid and thiamine (B1217682) hydrochloride, have been utilized for chemoselective N-Boc protection. researchgate.netresearchgate.net

Nanocatalysts: K10 supported silica-coated ferrite (B1171679) nanoparticles have demonstrated high efficiency as reusable nanocatalysts for the N-tert-butoxycarbonylation of aromatic amines. researchgate.net

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. The application of microwave energy in the N-Boc protection of anilines can significantly reduce reaction times and improve yields compared to conventional heating methods.

Flow Chemistry:

Continuous flow technology offers precise control over reaction parameters such as temperature and residence time. This has been applied to the thermal deprotection of N-Boc groups and can also be adapted for the protection step, enabling scalable and efficient synthesis. acs.org

These innovative approaches are continually expanding the toolkit available to synthetic chemists for the preparation of N-Boc protected aniline derivatives, offering milder, faster, and more sustainable routes.

Comparative Analysis of Synthetic Efficiency and Yield in Analogous Structures

The efficiency and yield of N-Boc protection of anilines are highly dependent on the reaction conditions and the electronic properties of the aniline substrate. A comparative analysis of different methods reveals key trends and provides guidance for selecting the optimal synthetic route.

Aromatic amines bearing electron-donating groups on the phenyl ring generally react faster and give higher yields of the corresponding N-Boc protected product compared to those with electron-withdrawing groups. This is due to the increased nucleophilicity of the amino group in electron-rich anilines.

The choice of catalyst also plays a crucial role in the reaction's efficiency. The table below provides a comparison of the effect of different catalysts on the N-Boc protection of aniline with (Boc)₂O at room temperature.

CatalystReaction Time (min)Yield (%)Reference
No Catalyst14400 researchgate.net
La(NO₃)₃·6H₂O1598 researchgate.net
Iodine (I₂)1096 organic-chemistry.org
HClO₄–SiO₂598 organic-chemistry.org
SBA-151096 researchgate.net
K10-silica coated ferrite nanoparticles2095 researchgate.net

The data clearly demonstrates that the use of a catalyst significantly accelerates the reaction and leads to excellent yields. Lewis acids, solid acids, and even simple catalysts like iodine are highly effective.

Furthermore, the reaction medium can have a notable impact. For instance, alcoholic solvents have been shown to enhance the rate of Boc protection of aromatic amines at room temperature without the need for a base. wuxibiology.com Quantum mechanics calculations suggest that the alcohol stabilizes the transition state through hydrogen bonding, thereby lowering the activation energy. wuxibiology.com

In the context of diamines like 4-aminobenzylamine, selective mono-protection methods that employ a single equivalent of acid to deactivate the more basic amine have proven to be highly efficient, often providing good to excellent yields of the desired mono-protected product without the need for tedious chromatographic separation. researchgate.netscielo.org.mx

DiamineMono-Boc Product Yield (%)Reference
Ethylenediamine87 researchgate.net
1,3-Propanediamine75 researchgate.net
1,4-Butanediamine65 researchgate.net
1,6-Hexanediamine74 researchgate.net
1,8-Octanediamine80 researchgate.net
trans-1,2-Diaminocyclohexane95 researchgate.net

This comparative analysis underscores that the choice of synthetic strategy, including the catalyst, solvent, and protection/deprotection sequence, is critical for achieving high efficiency and yield in the synthesis of this compound and its analogues.

Reactivity and Chemical Transformations of 4 4 Aminomethyl Phenyl 1 N Boc Aniline

Deprotection Reactions of the N-Boc Group and Subsequent Amine Functionalization

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in various conditions and its straightforward removal under acidic conditions. researchgate.netresearchgate.net The deprotection of the N-Boc group on the aniline (B41778) nitrogen of 4-(4'-aminomethyl)phenyl-1-N-Boc-aniline unmasks the aniline amine, yielding the corresponding diamine, 4'-(aminomethyl)-[1,1'-biphenyl]-4-amine.

This transformation is typically achieved using strong acids. semanticscholar.org Common reagents and conditions for N-Boc deprotection are summarized in the table below. The choice of reagent can be tailored to the sensitivity of other functional groups present in the molecule. For instance, trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (CH2Cl2) or hydrogen chloride (HCl) in an organic solvent such as ethyl acetate (B1210297) or dioxane are frequently employed. researchgate.netsemanticscholar.org Alternative, environmentally friendly methods have also been developed, such as using water at elevated temperatures, which can cleave the Boc group without any additional reagents. semanticscholar.org Thermal deprotection in a continuous flow system also represents a modern approach to this reaction. nih.gov

ReagentSolventConditionsReference
Trifluoroacetic Acid (TFA)Dichloromethane (CH2Cl2)Room Temperature researchgate.netsemanticscholar.org
Hydrogen Chloride (HCl)Ethyl Acetate (EtOAc) or DioxaneRoom Temperature semanticscholar.orgrsc.org
Sulfuric Acid (H2SO4)tert-Butyl Acetate (t-BuOAc)- semanticscholar.org
Water (H2O)NoneReflux Temperature (~100 °C) semanticscholar.org

Once the Boc group is removed, the newly exposed aniline amine can participate in a wide range of chemical reactions. This subsequent functionalization allows for the introduction of new substituents or the construction of more elaborate molecular architectures. The free aniline can undergo acylation, sulfonylation, alkylation, and other transformations common to aromatic amines, thereby providing a secondary site for structural diversification.

Reactions Involving the Unprotected Amino Group

The primary aminomethyl group in this compound is a nucleophilic center that can readily undergo various chemical transformations while the aniline nitrogen remains protected. This selective reactivity is fundamental to its utility as a synthetic intermediate.

The aminomethyl group reacts efficiently with acylating and sulfonylating agents to form stable amide and sulfonamide linkages, respectively.

Acylation is commonly performed using acid chlorides, acid anhydrides, or by coupling with carboxylic acids using peptide coupling reagents. A one-pot method for the amidation of N-Boc protected amines involves the in-situ generation of an isocyanate intermediate which then reacts with a Grignard reagent to yield the corresponding amide. nih.gov

Sulfonylation involves the reaction of the amine with a sulfonyl chloride, typically in the presence of a base like pyridine (B92270) or triethylamine, to yield a sulfonamide. The remote C-H sulfonylation of aniline derivatives has been achieved using biomass-derived copper catalysts, although direct sulfonylation of the aminomethyl group is more conventional. mdpi.com

Reaction TypeReagent ClassTypical ReagentsProduct
AcylationAcid Chlorides / AnhydridesAcetyl chloride, Benzoyl chloride, Acetic anhydrideAmide
AcylationCarboxylic AcidsBenzoic acid, Acetic acid (+ coupling agent like HBTU)Amide
SulfonylationSulfonyl Chloridesp-Toluenesulfonyl chloride, Methanesulfonyl chlorideSulfonamide

Guanidinylation Procedures

The conversion of the primary aminomethyl amine to a guanidine (B92328) group is a significant transformation, as the guanidinium (B1211019) moiety is a key feature in many biologically active molecules. scholaris.ca This is achieved by reacting the amine with a guanidinylating agent. A common and effective reagent for this purpose is N,N'-di-Boc-N"-trifluoromethanesulfonyl-guanidine (Goodman's reagent). google.comnih.gov This reagent readily reacts with primary amines to yield a di-Boc-protected guanidine, which can be deprotected under acidic conditions if desired. google.com The direct guanidinylation method involves reacting the protected guanidine reagent with the primary amine early in a synthetic route. nih.gov

Guanidinylating ReagentBase / ConditionsProductReference
N,N'-di-Boc-N"-triflyl-guanidineTriethylamine (Et3N) in Chloroform or DichloromethaneN,N'-di-Boc-protected guanidine derivative google.comnih.gov
N',N''-di-Boc-S-methylisothioureaMercury(II) chloride (HgCl2), Et3N in DMFN',N''-di-Boc-protected guanidine derivative scholaris.ca

Formation of Thiourea (B124793) Derivatives

Thioureas are versatile compounds with applications in catalysis, chemical sensing, and medicinal chemistry. mdpi.comnih.gov The aminomethyl group of this compound can be converted into a thiourea derivative by reaction with an isothiocyanate. This reaction proceeds readily, often at room temperature, by the nucleophilic attack of the primary amine on the electrophilic carbon of the isothiocyanate. A wide variety of substituted thioureas can be synthesized by choosing different isothiocyanates. mdpi.com

ReagentSolventConditionsProduct
Phenyl isothiocyanateAcetonitrile (B52724) or DichloromethaneRoom TemperatureN-(4'-(N-Boc-amino)biphenyl-4-yl)methyl)-N'-phenylthiourea
Methyl isothiocyanateAcetonitrile or DichloromethaneRoom TemperatureN-(4'-(N-Boc-amino)biphenyl-4-yl)methyl)-N'-methylthiourea
Allyl isothiocyanateAcetonitrile or DichloromethaneRoom TemperatureN-allyl-N'-(4'-(N-Boc-amino)biphenyl-4-yl)methyl)thiourea

Isothiocyanate Generation

The primary aminomethyl group can itself be converted into an isothiocyanate (-N=C=S) functional group. This transformation opens up further synthetic possibilities, allowing the molecule to react with other nucleophiles to form thiourea, thiocarbamate, or other sulfur-containing derivatives. A common method for this conversion is the reaction of the amine with thiophosgene (B130339) (CSCl2) in the presence of a base like calcium carbonate. chemicalbook.com Another established route involves reacting the amine with carbon disulfide (CS2) in the presence of a base to form a dithiocarbamate (B8719985) salt in situ, which is then treated with a desulfurization agent to yield the isothiocyanate. beilstein-journals.org

Reagent(s)ConditionsIntermediateProductReference
Thiophosgene (CSCl2), Calcium Carbonate (CaCO3)Chloroform/water, 20 °C-Isothiocyanate chemicalbook.com
Carbon Disulfide (CS2), NaOH or K2CO3; then TCTAqueous system, 0 °C to Room Temp.Dithiocarbamate saltIsothiocyanate beilstein-journals.org

Derivatization Strategies for Structural Modification and Diversification

The unique structure of this compound, possessing two chemically distinct amine functionalities at opposite ends of a rigid biphenyl (B1667301) spacer, provides a powerful platform for structural modification and the creation of diverse chemical libraries. chemimpex.com The key to its versatility lies in the orthogonal nature of the two amine groups.

Selective Functionalization: The primary aminomethyl group is significantly more nucleophilic than the Boc-protected aniline. This difference allows for highly selective reactions at the aminomethyl position, as detailed in section 3.2, without disturbing the N-Boc group. One can perform acylation, sulfonylation, guanidinylation, or conversion to a thiourea or isothiocyanate selectively at this site. google.com

Sequential Derivatization: A powerful strategy involves a two-step sequential modification.

Step 1: The aminomethyl group is functionalized using one of the methods described previously (e.g., acylation, guanidinylation).

Step 2: The N-Boc protecting group on the aniline is removed under acidic conditions to reveal the free aniline amine.

Step 3: This newly exposed aniline can then be subjected to a second, different chemical transformation (e.g., sulfonylation, coupling to another molecular fragment).

This sequential approach allows for the synthesis of complex, non-symmetrical molecules where each end of the biphenyl core is tailored with a specific functional group. This strategy is invaluable in fields like medicinal chemistry, where precise structural variations are needed to optimize biological activity, and in materials science for creating well-defined polymers and functional materials. chemimpex.comrowan.edu By systematically varying the reactions performed at each amine, a large and diverse library of compounds can be generated from a single, versatile starting material. sigmaaldrich.comgoogle.com

Iterative Derivatization Approaches

Iterative derivatization of this compound allows for the sequential addition of chemical diversity, enabling the construction of libraries of related compounds for various screening purposes. This strategy relies on the differential reactivity of the two nitrogen atoms.

The primary aminomethyl group, being more nucleophilic and less sterically hindered than the Boc-protected aniline, is the primary site for initial derivatization. A common iterative approach involves the acylation of the aminomethyl group, followed by the deprotection of the Boc group and subsequent functionalization of the resulting aniline.

Table 1: Exemplary Iterative Derivatization Sequence

StepReactionReagents and ConditionsProduct
1N-AcylationAcyl chloride or carboxylic acid, coupling agent (e.g., EDCI, HOBt), base (e.g., DIPEA), in a suitable solvent (e.g., DMF)tert-butyl N-[4-[4-(acylaminomethyl)phenyl]phenyl]carbamate
2Boc DeprotectionStrong acid (e.g., TFA in DCM)4-(Acylaminomethyl)phenyl-1-aniline
3N-Arylation/AlkylationAryl halide or alkyl halide, catalyst (e.g., Pd-based for arylation), baseN-[4-(Acylaminomethyl)phenyl]-N'-aryl/alkyl-aniline

This iterative process can be repeated with various acylating, arylating, or alkylating agents to generate a diverse set of molecules. The robust nature of the amide bond formed in the first step ensures its stability during the subsequent deprotection and derivatization of the aniline nitrogen.

Chemoselective Derivatization Methodologies

Chemoselectivity is paramount when working with bifunctional molecules like this compound. The electronic and steric differences between the two nitrogen centers are exploited to achieve selective transformations.

The primary amine of the aminomethyl group readily participates in nucleophilic reactions such as acylation, sulfonylation, and reductive amination. The Boc-protected aniline is significantly less reactive under these conditions due to the electron-withdrawing nature and steric bulk of the Boc group.

Table 2: Chemoselective Reactions at the Aminomethyl Group

Reaction TypeReagentsConditionsProduct Type
N-AcylationAcyl chlorides, anhydrides, carboxylic acids with coupling agentsMild base, room temperatureAmides
N-SulfonylationSulfonyl chloridesBase (e.g., pyridine, triethylamine)Sulfonamides
Reductive AminationAldehydes or ketones, reducing agent (e.g., NaBH(OAc)₃)Mildly acidic or neutral pHSecondary amines

These methodologies allow for the selective modification of the aminomethyl group while leaving the Boc-protected aniline intact for future transformations. This orthogonality is a key feature that makes this compound a valuable synthetic intermediate.

Exploration of Novel Reaction Pathways and Catalytic Systems

Research into the reactivity of this compound extends to the exploration of novel reaction pathways and the development of new catalytic systems to effect its transformation. These efforts aim to expand the synthetic utility of this building block and to access novel chemical scaffolds.

One area of exploration involves the use of the aniline nitrogen (after deprotection) in transition metal-catalyzed cross-coupling reactions. For instance, the deprotected aniline can undergo Buchwald-Hartwig amination with aryl halides or triflates to form triarylamine derivatives.

Furthermore, the development of catalytic systems that can differentiate between the two amine functionalities without the need for a protecting group is an ongoing area of interest. Such systems would offer a more atom-economical approach to the derivatization of the parent diamine. While specific catalytic systems for the direct, selective functionalization of the unprotected 4-(4'-aminomethyl)phenyl-1-aniline are not extensively reported, the principles of catalyst design for selective amination reactions are being applied to similar challenges.

The exploration of novel reaction pathways also includes the use of the aminomethyl group in the construction of heterocyclic rings. For example, condensation reactions with dicarbonyl compounds can lead to the formation of various nitrogen-containing heterocycles, which are prevalent motifs in pharmacologically active compounds.

Advanced Applications in Chemical Research

Role in Medicinal Chemistry and Drug Discovery Research

The compound 4-(4'-Aminomethyl)phenyl-1-N-Boc-aniline is a versatile and valuable building block in the field of medicinal chemistry and drug discovery. Its unique structure, featuring a biphenyl (B1667301) scaffold with two distinct and selectively reactive functional groups, makes it a key player in the synthesis of complex molecules with potential therapeutic applications. chemimpex.com The presence of a tert-butoxycarbonyl (Boc) protecting group on the aminomethyl function allows for controlled, stepwise chemical modifications, which is a crucial aspect of modern synthetic organic chemistry and drug development. chemimpex.com

This compound serves as a pivotal intermediate in the creation of a wide array of biologically active molecules. chemimpex.com Its structure provides two key points for chemical diversification: the aniline (B41778) nitrogen and the Boc-protected aminomethyl group. The Boc group ensures that the aminomethyl moiety remains unreactive while other chemical transformations are carried out on the aniline portion of the molecule. chemimpex.com Subsequently, the Boc group can be removed under specific conditions to reveal the primary amine, allowing for further functionalization. This strategic protection and deprotection sequence enables chemists to construct complex molecular architectures required for biological activity. This compound is a foundational component for generating libraries of novel compounds for high-throughput screening.

In the multi-step process of pharmaceutical development, this compound functions as a key pharmaceutical intermediate. chemimpex.com Intermediates are the molecular building blocks that are sequentially assembled to form the final active pharmaceutical ingredient (API). The stability of this compound under various reaction conditions, coupled with the predictable reactivity of its functional groups, makes it a reliable choice for complex synthetic pathways. chemimpex.com Its application facilitates the synthesis of more elaborate intermediates, which are then carried forward to produce new therapeutic agents, including those targeting neurological disorders. chemimpex.com

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, aiming to understand how the chemical structure of a compound influences its biological activity. This compound provides an ideal scaffold for conducting SAR studies. The biphenyl core acts as a rigid spacer, presenting the two functional groups in a well-defined spatial orientation. Researchers can systematically modify both the aniline and the aminomethyl ends of the molecule to create a library of analogues. By testing these analogues, they can determine which structural features are essential for binding to a biological target (e.g., a receptor or enzyme) and for eliciting a therapeutic effect. This process allows for the optimization of lead compounds to enhance potency and selectivity.

The design of specific enzyme inhibitors is a major focus of modern drug discovery, and this compound serves as a valuable starting point for this purpose.

Urokinase-type Plasminogen Activator (uPA): Increased expression of the serine protease uPA is strongly associated with tumor cell invasion and metastasis, making it a prime target for anti-cancer therapies. nih.gov The design of uPA inhibitors often incorporates an arginine-mimicking group to interact with the enzyme's S1 specificity pocket. nih.gov The (4-aminomethyl)phenyl portion of the target compound is a key structural motif that, after conversion to a guanidine (B92328) group, serves as an effective P1 residue for binding to this pocket. nih.govpdbj.org Therefore, this compound is a critical precursor for synthesizing nonpeptidic, highly selective uPA inhibitors. pdbj.org

Cytochrome P450 (CYP450) Enzymes: The Cytochrome P450 superfamily of enzymes is central to drug metabolism and detoxification. nih.gov Aniline-containing compounds are known to interact with various CYP isoforms as substrates or inhibitors. nih.gov While direct inhibition by this compound is not extensively documented, its scaffold is used to design and synthesize novel molecules that can act as specific inhibitors for various CYP enzymes. Modifying the biphenyl structure allows for fine-tuning the interaction with the enzyme's active site, which can be useful for modulating drug metabolism or for treating diseases where CYP enzymes are overactive.

Given the critical role of urokinase-type plasminogen activator (uPA) in tumor progression and the spread of cancer, inhibiting its activity is a promising strategy for developing antimetastatic therapies. nih.gov As established, this compound is a key building block in the synthesis of potent and selective uPA inhibitors. pdbj.org Consequently, it is an important synthetic precursor for the development of novel antimetastatic agents. By utilizing this compound, researchers can construct molecules designed to block the proteolytic activity of uPA, thereby inhibiting the degradation of the extracellular matrix and preventing cancer cells from migrating and invading new tissues. nih.govresearchgate.net

Human African Trypanosomiasis (HAT), or sleeping sickness, is a devastating parasitic disease caused by Trypanosoma brucei. nih.gov The search for new, more effective, and less toxic treatments is a global health priority. nih.gov The synthesis of novel compounds for screening against this parasite often involves the use of versatile building blocks. The structure of this compound, containing a Boc-protected amine and a biphenyl-like core, is relevant to the synthesis of potential anti-trypanosomal agents. nih.gov The Boc-protected amine allows for controlled synthetic manipulations, similar to those used in creating other heterocyclic compounds tested for anti-trypanosomal activity. nih.gov This makes it a valuable tool for medicinal chemists to generate diverse libraries of novel compounds for screening programs aimed at discovering new leads against HAT.

Data Summary

Application AreaSpecific Role of this compoundRationale / Key Structural Features
Biologically Active Molecules Versatile synthetic building block. chemimpex.comBoc-protected amine and free aniline allow for selective, stepwise reactions. chemimpex.com
Pharmaceutical Intermediates Key intermediate in multi-step syntheses. chemimpex.comStable scaffold with predictable reactivity for creating complex APIs. chemimpex.com
SAR Studies Core scaffold for generating compound libraries.Biphenyl core provides a rigid framework for systematic structural modifications.
Enzyme Inhibitor Design Precursor for uPA and potential CYP450 inhibitors. pdbj.org(Aminomethyl)phenyl moiety mimics arginine for uPA S1 pocket binding; aniline core for CYP interaction. nih.govnih.gov
Antimetastatic Agents Synthetic precursor for uPA inhibitors.Inhibition of uPA is a key strategy to prevent tumor cell invasion and metastasis. nih.gov
Anti-Trypanosomal Research Building block for novel compound synthesis.Boc-protected amine and biphenyl-like scaffold are useful in creating diverse molecules for screening. nih.gov

Utility in Materials Science and Polymer Chemistry Research

The distinct functionalities of this compound make it a significant monomer for creating polymers with tailored properties and for the development of high-performance materials.

The primary utility of this compound in polymer synthesis stems from its aniline moiety. Aniline and its derivatives are well-known precursors for producing polyaniline (PANI), a prominent conducting polymer. nih.govresearchgate.net The presence of the bulky biphenyl and Boc-protected aminomethyl substituent on the aniline ring allows for the synthesis of modified polyanilines with unique characteristics. rsc.org

The polymerization is typically achieved through oxidative chemical polymerization in an acidic medium, using an oxidant like ammonium (B1175870) persulfate. nih.govresearchgate.net The aniline nitrogen of this compound acts as the reactive site for chain propagation. The Boc-protected amine on the other end of the molecule remains intact during this process, providing a latent functional group that can be deprotected and used for subsequent modifications, such as grafting other polymer chains or attaching specific functional molecules. This enables the creation of complex polymer architectures like block copolymers or functionalized polymer backbones.

Incorporating monomers with large substituents into a polymer backbone is a common strategy to modify the material's physical and chemical properties. researchgate.net The integration of this compound into a polymer chain can lead to significant enhancements. chemimpex.com

Solubility: One of the major drawbacks of standard polyaniline is its poor solubility in common organic solvents, which complicates processing. researchgate.net Introducing bulky side groups, such as the biphenyl-N-Boc-aminomethyl group, increases the steric hindrance between polymer chains, weakening the intermolecular forces and thereby improving solubility. researchgate.netresearchgate.net This allows for solution-based processing techniques like spin-coating to fabricate thin films. rsc.org

Morphology: The substituent on the aniline monomer can significantly alter the surface morphology of the resulting polymer. Research on similar substituted anilines has shown that changes in the monomer structure can shift the polymer morphology from heterogeneous structures to more uniform spherical or hierarchical structures. nih.govrsc.org

Thermal and Mechanical Properties: The rigid biphenyl unit within the monomer can contribute to increased thermal stability and mechanical strength in the final polymer product. chemimpex.com

Table 1: Predicted Enhancements in Polymer Properties

PropertyEnhancement MechanismPotential Application Benefit
Solubility The bulky substituent increases steric hindrance, reducing intermolecular forces between polymer chains. researchgate.netresearchgate.netEnables solution-based processing and fabrication of thin films. rsc.org
Thermal Stability The rigid biphenyl core structure enhances the polymer's resistance to thermal degradation. chemimpex.comSuitable for high-performance materials used in demanding environments.
Mechanical Strength Incorporation of the rigid monomer unit can improve the overall robustness of the polymer matrix. chemimpex.comDevelopment of durable coatings and structural components.
Functionality The Boc-protected amine serves as a handle for post-polymerization modification after deprotection.Creation of functional materials for sensing or catalysis.

The specialty polymers synthesized using this compound are candidates for several advanced applications. The enhanced solubility allows for their use in creating thin polymer films, which are prospective materials for the design of chemical sensors. rsc.org The electrical properties of such polyaniline derivatives can be modulated, demonstrating high sensitivity to substances like moisture and ammonia. rsc.org Furthermore, the ability to functionalize the polymer after its creation opens pathways for its incorporation into the surface of nanomaterials, potentially altering their properties and utility. biosynth.com

Contributions to Bioconjugation Chemistry

Bioconjugation involves the linking of biomolecules, such as proteins or nucleic acids, to other molecules or surfaces. The bifunctional nature of this compound makes it an effective crosslinking agent in this field. chemimpex.com

The compound is highly useful for immobilizing biomolecules onto surfaces, a critical step in the development of biosensors, diagnostic agents, and bio-functionalized nanomaterials. chemimpex.combiosynth.com The two distinct amino groups allow for a controlled, two-step attachment process:

Surface Attachment: The free aminomethyl group can be reacted with a functionalized surface (e.g., a carboxylated sensor chip or nanoparticle) to form a stable covalent bond, such as an amide linkage.

Biomolecule Conjugation: The Boc protecting group on the aniline nitrogen is then removed under specific chemical conditions. This exposes the aniline amine, which can then be used to attach a biomolecule. For instance, the aniline can be converted into a diazonium salt for reaction with electron-rich amino acid residues like tyrosine on a protein, or it can be coupled to a carboxylic acid on the biomolecule.

This sequential approach prevents unwanted side reactions and ensures that the biomolecule is attached in a specific orientation, which is crucial for maintaining its biological activity. vetmeduni.ac.at

Beyond surfaces, this compound can serve as a central linker or hub unit within a larger molecular scaffold. mdpi.com Molecular scaffolds are frameworks used to assemble multiple functional components—such as targeting agents, imaging agents, and therapeutic drugs—into a single, multifunctional molecule.

In such a strategy, the compound acts as a bridge. For example, the aminomethyl group could be linked to a fluorescent dye, while the aniline group (after deprotection) is coupled to a cell-targeting peptide. This creates a conjugate molecule capable of seeking out specific cells and reporting its location via fluorescence. The defined structure and rigidity of the biphenyl core provide predictable spacing and orientation between the attached molecular entities. mdpi.com

Integration into Biosensor Synthesis

While direct, documented applications of this compound in the final construction of biosensors are not extensively reported in peer-reviewed literature, its molecular architecture provides a clear strategic advantage for such applications. The compound serves as a bifunctional linker, designed to bridge biological recognition elements with transducer surfaces.

The primary utility of this compound in biosensor development lies in its capacity for controlled, stepwise surface modification. The Boc (tert-butoxycarbonyl) protecting group on the aniline nitrogen allows for initial covalent attachment to a transducer surface via the free aminomethyl group. Following this immobilization, the Boc group can be cleaved under acidic conditions to expose the aniline's primary amine. This newly deprotected amine then becomes available for the covalent attachment of biomolecules, such as enzymes, antibodies, or nucleic acids, which act as the biosensor's recognition element.

This step-by-step functionalization is crucial for creating well-ordered and functional biosensor surfaces. For instance, in the development of electrochemical biosensors, the aniline moiety, once deprotected, can be electropolymerized to form a conductive polyaniline film, entrapping or covalently linking enzymes in the process. The biphenyl spacer provides rigidity and maintains a defined distance between the transducer surface and the bioreceptor, which can be critical for minimizing steric hindrance and ensuring the biological activity of the immobilized molecule.

Table 1: Potential Steps for Biosensor Surface Functionalization

StepDescriptionFunctional Group Utilized
1. Surface Activation Modification of the transducer surface (e.g., gold, silica) to introduce reactive groups.N/A
2. Linker Immobilization Covalent attachment of this compound to the activated surface.Aminomethyl group (-CH₂NH₂)
3. Deprotection Removal of the Boc protecting group to expose the aniline amine.Boc-protected aniline (-NHBoc)
4. Bioreceptor Coupling Covalent attachment of the biological recognition element (e.g., enzyme, antibody) to the exposed amine.Aniline amine (-NH₂)

This table outlines a hypothetical, logical sequence for utilizing the subject compound in biosensor construction based on its chemical properties.

Application as a Research Reagent in Organic Synthesis

As a research reagent, this compound is primarily valued as a versatile intermediate for constructing complex molecular architectures, particularly in the synthesis of heterocyclic compounds and novel organic materials. The differential reactivity of its two amino groups—one protected as a carbamate (B1207046) and the other as a primary aminomethyl group—is the key to its utility.

This differential protection allows chemists to perform selective N-alkylation, acylation, or condensation reactions at the more nucleophilic aminomethyl position while the less reactive Boc-protected aniline remains inert. Subsequently, the Boc group can be removed to allow for further functionalization at the aniline position, such as in diazotization-coupling reactions or the formation of amide or imine bonds.

A notable application is in the synthesis of complex heterocyclic systems. For example, derivatives of this compound can be envisioned as precursors in multi-step syntheses of molecules with potential pharmaceutical activity, such as quinazolines. In a hypothetical synthetic route, the aminomethyl group could first be reacted with a suitable electrophile. After this initial modification, deprotection of the aniline would free it to participate in a cyclization reaction to form the quinazoline (B50416) core. Research in the synthesis of 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline derivatives highlights the use of related diamine precursors in building such complex scaffolds, demonstrating the synthetic utility of this class of compounds. researchgate.netmdpi.comresearchgate.netoskar-bordeaux.fr

Table 2: Research Applications in Synthesis

Application AreaSynthetic StrategyKey Reaction
Heterocycle Synthesis Sequential functionalization of the two amine groups to build complex ring systems.Amide bond formation, Cyclization
Functional Materials Use as a monomer or cross-linking agent in polymer synthesis after appropriate modification.Polymerization, Cross-linking
Medicinal Chemistry Serves as a scaffold for building libraries of compounds for biological screening.Combinatorial synthesis techniques

This table summarizes the principal applications of the compound as a versatile reagent in different fields of organic synthesis.

Analytical and Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of "4-(4'-Aminomethyl)phenyl-1-N-Boc-aniline". These techniques provide detailed information about the compound's atomic composition, connectivity, and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of "this compound". Both ¹H and ¹³C NMR provide critical data regarding the chemical environment of the hydrogen and carbon atoms, respectively.

In a typical ¹H NMR spectrum, the protons of the tert-butoxycarbonyl (Boc) protecting group are expected to produce a characteristic singlet peak at approximately 1.5 ppm. The protons of the aminomethyl group (-CH₂NH₂) would likely appear as a singlet at around 3.8 ppm. The aromatic protons of the two phenyl rings will exhibit complex multiplet patterns in the region of 7.0-7.6 ppm, with their specific chemical shifts and coupling constants being influenced by their substitution patterns. The N-H proton of the Boc-protected amine and the N-H protons of the primary amine would likely appear as broad singlets, with their chemical shifts being dependent on the solvent and concentration.

The ¹³C NMR spectrum would show a distinct signal for the quaternary carbon of the Boc group at about 80 ppm, and the methyl carbons of the Boc group would resonate around 28 ppm. The carbonyl carbon of the carbamate (B1207046) is expected to be observed in the range of 152-155 ppm. The methylene (B1212753) carbon of the aminomethyl group would likely appear around 45 ppm. The aromatic carbons would display a series of signals between 118 and 140 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Functional GroupPredicted Chemical Shift (δ, ppm)Multiplicity
Boc (-C(CH₃)₃)~1.5Singlet
Methylene (-CH₂-)~3.8Singlet
Aromatic (Ar-H)7.0 - 7.6Multiplet
Amine (-NH₂)VariableBroad Singlet
Carbamate (-NHBoc)VariableBroad Singlet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Functional GroupPredicted Chemical Shift (δ, ppm)
Boc (-C (CH₃)₃)~80
Boc (-C(CH₃ )₃)~28
Carbonyl (-C =O)152 - 155
Methylene (-C H₂-)~45
Aromatic (-C ₐᵣ-)118 - 140

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation patterns of "this compound". The molecular formula of this compound is C₁₈H₂₂N₂O₂, corresponding to a molecular weight of 298.38 g/mol . sigmaaldrich.com In mass spectrometry, the molecular ion peak [M]⁺ would be expected at m/z 298.

The fragmentation of Boc-protected amines in mass spectrometry can be complex due to the lability of the Boc group. researchgate.net A common fragmentation pathway involves the loss of isobutylene (B52900) (56 Da) or the entire Boc group (100 Da). Therefore, significant peaks might be observed at m/z 242 ([M-C₄H₈]⁺) and m/z 198 ([M-Boc]⁺). Further fragmentation of the aniline (B41778) moiety can lead to the loss of HCN. miamioh.edu Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines, which could lead to characteristic fragments from the aminomethylphenyl portion of the molecule. libretexts.org

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/zPredicted Fragment
298[M]⁺
242[M - C₄H₈]⁺
198[M - Boc]⁺
182[C₁₂H₁₂N]⁺
91[C₇H₇]⁺

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in "this compound". The IR spectrum would display characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.

The N-H stretching vibrations of the primary amine group (-NH₂) are expected to appear as two bands in the region of 3400-3250 cm⁻¹. orgchemboulder.com The N-H stretching of the Boc-protected amine is likely to be observed as a single band in a similar region. The C-H stretching of the aromatic rings would be seen in the 3100-3000 cm⁻¹ range, while the aliphatic C-H stretching of the methyl and methylene groups would appear between 3000 and 2850 cm⁻¹. vscht.cz

A strong absorption band corresponding to the carbonyl (C=O) stretching of the carbamate group is a key diagnostic feature and is expected in the region of 1760-1690 cm⁻¹. The C-N stretching of the aromatic amine would likely be observed around 1335-1250 cm⁻¹. orgchemboulder.com Aromatic C=C ring stretching vibrations typically appear in the 1600-1400 cm⁻¹ region. vscht.cz

Table 4: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)
N-H Stretch (Primary Amine)3400 - 3250 (two bands)
N-H Stretch (Carbamate)~3300
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch3000 - 2850
C=O Stretch (Carbamate)1760 - 1690
Aromatic C=C Stretch1600 - 1400
C-N Stretch (Aromatic Amine)1335 - 1250

Ultraviolet-Visible (UV-Vis) spectroscopy can be utilized to monitor reactions involving "this compound", as the aromatic chromophores in the molecule absorb UV light. The biphenyl (B1667301) and aniline systems contribute to the UV absorption profile. Aniline itself typically shows two absorption bands in the UV region, one around 230 nm and another weaker band around 280 nm. nist.gov Biphenyl derivatives also exhibit strong UV absorbance. science-softcon.denih.gov The exact position and intensity of the absorption maxima (λₘₐₓ) for "this compound" would depend on the solvent and the electronic interactions between the substituted phenyl rings. Changes in the UV-Vis spectrum, such as a shift in λₘₐₓ or a change in absorbance, can be used to track the progress of a reaction where this compound is either a reactant or a product.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for assessing the purity of "this compound" and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity and for quantitative analysis of "this compound". A reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (such as C18) and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

The retention time of the compound is a characteristic parameter under specific chromatographic conditions. By creating a calibration curve with standards of known concentration, the quantity of "this compound" in a sample can be accurately determined. The use of a diode-array detector (DAD) or a UV detector set at a wavelength where the compound has strong absorbance allows for sensitive detection. HPLC is also crucial for identifying and quantifying any impurities present in the sample. The development of a robust HPLC method is a key step in the quality control of this compound. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC/MS) for Compound Identification

Liquid Chromatography-Mass Spectrometry (LC/MS) is a more appropriate and widely used technique for the analysis of thermally labile and polar compounds like this compound. LC separates compounds in a liquid phase at or near ambient temperature, thus avoiding the thermal degradation issues associated with GC.

In LC/MS analysis, the compound is first separated on a chromatography column and then introduced into the mass spectrometer. The mass spectrometer provides mass-to-charge ratio (m/z) data, which allows for the determination of the molecular weight of the compound and its fragments. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in confirming the elemental composition of the molecule. mdpi.comresearchgate.net

For Boc-protected compounds, electrospray ionization (ESI) is a common and gentle ionization technique used in LC/MS. However, even under these milder conditions, in-source fragmentation can occur. One characteristic fragmentation pathway for Boc-protected amines is the McLafferty rearrangement. nih.gov This rearrangement can lead to the loss of isobutylene and carbon dioxide, resulting in characteristic fragment ions. While this fragmentation can be a useful diagnostic tool for identifying the presence of a Boc group, it can also lead to a diminished or absent molecular ion peak for the intact parent compound. nih.gov

A study on a related N-phenylpiperazine derivative demonstrated the utility of LC coupled with a quadrupole time-of-flight mass spectrometry system (LC-QTOF/MS) for pharmacokinetic studies, showcasing the sensitivity and accuracy of the method for complex biological samples. mdpi.com Similarly, LC/MS methods have been developed for the sensitive determination of aniline derivatives in various matrices. nih.govresearchgate.net

Technique Application to Boc-protected Anilines Key Findings/Observations
LC-QTOF/MSIdentification and quantification in complex matricesHigh sensitivity and accuracy, suitable for pharmacokinetic and biodistribution studies. mdpi.com
LC/MS with ESICompound identification and fragmentation analysisPotential for in-source fragmentation via McLafferty rearrangement, which can be diagnostic for the Boc group. nih.gov
HRMS (ESI-TOF)Accurate mass measurementConfirms elemental composition of structurally similar Boc-protected biphenyl compounds. mdpi.comresearchgate.net

X-ray Crystallography in Structural Biology and Inhibitor Binding Studies

In the context of drug design and structural biology, X-ray crystallography is invaluable for understanding how a molecule (a ligand or inhibitor) binds to its biological target, such as a protein or enzyme. nih.gov By co-crystallizing the target protein with the inhibitor, researchers can visualize the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern the binding event. This structural information is crucial for structure-based drug design, where the molecular structure of a compound is optimized to improve its binding affinity and selectivity for the target.

While no specific X-ray crystal structure of this compound in complex with a biological target has been reported in the available literature, studies on other N-acyl-β-D-glucopyranosylamines as inhibitors of glycogen (B147801) phosphorylase demonstrate the power of this approach. In such studies, X-ray crystallography was used to determine the binding mode of the inhibitors, providing key insights for the design of more potent compounds. researchgate.net Similarly, crystallographic studies of Nα-aroyl-N-aryl-phenylalanine amides have been used to understand their solid-state conformation, which can influence their biological activity. mdpi.com

Methodology Application Information Obtained
Single-Crystal X-ray DiffractionElucidation of the 3D molecular structure of a compound.Precise bond lengths, bond angles, and conformation. Unambiguous confirmation of chemical structure. mdpi.com
Co-crystallography with a biological targetDetermining the binding mode of a ligand or inhibitor.Visualization of specific intermolecular interactions (e.g., hydrogen bonding, hydrophobic contacts) between the compound and its target protein. researchgate.net

The application of these analytical and characterization methodologies is essential for advancing the understanding and potential applications of novel chemical entities like this compound in various fields of research.

Computational and Theoretical Studies on 4 4 Aminomethyl Phenyl 1 N Boc Aniline

Molecular Modeling and Simulation

Molecular modeling and simulation are powerful tools to explore the conformational landscape and potential interactions of 4-(4'-Aminomethyl)phenyl-1-N-Boc-aniline. These methods allow for a detailed examination of the molecule's three-dimensional structure and its dynamic behavior.

The conformational flexibility of this compound is primarily dictated by the rotation around the single bonds connecting the two phenyl rings and the bonds associated with the aminomethyl and N-Boc groups. Conformational analysis aims to identify the most stable, low-energy conformations of the molecule.

Another critical aspect is the orientation of the bulky tert-butoxycarbonyl (Boc) group. Due to steric hindrance, the Boc group influences the planarity of the aniline (B41778) ring and the rotational barrier of the C-N bond. Studies on N-Boc-protected aniline derivatives have shown that the amide bond can adopt different orientations relative to the phenyl ring. fsu.edu

A systematic search of the conformational space of this compound would likely reveal several low-energy conformers. The relative energies of these conformers determine their population at a given temperature.

Table 1: Representative Calculated Dihedral Angles for a Low-Energy Conformer of an Analogous Biphenyl (B1667301) Derivative

Dihedral Angle Atoms Involved Calculated Value (Degrees)
Phenyl-Phenyl C-C-C-C 42.5
Boc-Aniline O=C-N-C 175.2
Aminomethyl C-C-C-N -65.8

Note: This data is representative of calculations on structurally similar compounds and illustrates the type of information obtained from conformational analysis.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a specific receptor, typically a protein. researchgate.net This method is instrumental in drug discovery for identifying potential drug candidates. For this compound, docking studies could explore its binding affinity to various biological targets.

The process involves placing the ligand (this compound) into the binding site of a receptor and calculating a score that represents the binding affinity. This score is often expressed in kcal/mol, with more negative values indicating stronger binding. researchgate.net The aminomethyl group can act as a hydrogen bond donor, while the carbonyl oxygen of the Boc group can act as a hydrogen bond acceptor. The phenyl rings can engage in hydrophobic and π-π stacking interactions.

For instance, docking studies of similar biphenylmethylamine derivatives against specific enzymes or receptors have demonstrated the importance of these interactions in determining binding affinity. mdpi.com

Table 2: Illustrative Molecular Docking Results of a Biphenylmethylamine Analog with a Hypothetical Receptor

Ligand Receptor Binding Energy (kcal/mol) Key Interacting Residues
Biphenylmethylamine Analog Hypothetical Kinase -8.5 ASP145, LYS72, PHE168

This table provides an example of the output from a molecular docking study, highlighting the binding energy and key interactions.

Structure-based in silico screening involves the use of computational methods to screen large libraries of compounds against a specific biological target. ijpsonline.commdpi.com If this compound were identified as a hit compound from a primary screen, its structure could serve as a template for virtual screening to identify other potential ligands with improved properties.

Virtual screening campaigns can be performed using docking simulations where millions of compounds are evaluated for their potential to bind to the target of interest. nih.gov The screening can be refined by applying filters based on pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity) to prioritize compounds with drug-like characteristics. scispace.com

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a more detailed understanding of the electronic structure and properties of this compound.

Quantum chemical methods are invaluable for studying the reactivity of a molecule and elucidating reaction mechanisms. For this compound, these calculations could be used to investigate reactions such as the deprotection of the Boc group or reactions involving the aminomethyl moiety.

By calculating the energies of reactants, products, and transition states, the activation energy and thermodynamics of a reaction can be determined. For example, the mechanism of N-Boc deprotection under acidic or thermal conditions has been studied computationally, revealing the key steps and intermediates involved. researchgate.net

Quantum chemical calculations can accurately predict various spectroscopic properties, which can aid in the characterization of the molecule. mdpi.com

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. bohrium.comnih.gov By comparing the calculated spectra with experimental data, the structure and conformation of the molecule can be confirmed. Theoretical calculations of chemical shifts for nitrogenated compounds have shown good agreement with experimental values. nih.gov

IR Spectroscopy: The vibrational frequencies and intensities of the molecule can be calculated to predict its infrared (IR) spectrum. This allows for the assignment of the characteristic absorption bands, such as the N-H stretch of the carbamate (B1207046), the C=O stretch of the Boc group, and the vibrations of the aromatic rings. nih.gov

Table 3: Representative Predicted Spectroscopic Data for an N-Boc-Aniline Analog

Property Functional Group Predicted Value
¹³C NMR Chemical Shift Carbonyl (C=O) 153.5 ppm
¹H NMR Chemical Shift Amine (N-H) 8.2 ppm
IR Frequency Carbonyl Stretch (C=O) 1725 cm⁻¹

Note: This data is illustrative and based on quantum chemical calculations for structurally similar molecules.

Future Directions and Emerging Research Areas

Development of Novel Synthetic Pathways with Enhanced Selectivity and Sustainability

Future synthetic research will likely focus on optimizing the production of 4-(4'-Aminomethyl)phenyl-1-N-Boc-aniline and its analogues using methods that are more selective, efficient, and environmentally benign than traditional approaches.

Sustainable Cross-Coupling: The core biphenyl (B1667301) structure is typically assembled via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Emerging research focuses on "greening" these methods by using water as a solvent, employing recyclable nanocatalysts, and reducing catalyst loading. nih.govresearchgate.net Future pathways could involve developing highly active, ligand-free palladium catalysts or exploring alternative metal catalysts (e.g., nickel, copper) to improve cost-effectiveness and reduce reliance on precious metals.

Chemoenzymatic and Biocatalytic Routes: A significant area of development is the use of enzymes to produce functionalized anilines. nih.govacs.org For instance, nitroreductase enzymes can selectively reduce nitroaromatic precursors to anilines under mild, aqueous conditions, avoiding the use of high-pressure hydrogenation and heavy metal catalysts. acs.orgnih.govresearchgate.net Integrating such biocatalytic steps could offer a sustainable route to the aniline (B41778) portion of the molecule. nih.govresearchgate.netresearchgate.net

Greener Protection/Deprotection Protocols: The tert-butoxycarbonyl (Boc) protecting group is crucial for the compound's synthetic utility. Research is ongoing into more sustainable methods for its application and removal. This includes solvent-free protection reactions using recyclable solid acid catalysts and deprotection protocols that use water as a catalyst-free medium at elevated temperatures, thereby avoiding harsh acids like trifluoroacetic acid. nih.govsemanticscholar.org

Synthetic StepTraditional MethodEmerging Sustainable AlternativeKey Advantages
Biphenyl Core Synthesis Suzuki coupling with Pd catalyst in organic solvents (e.g., DMF, Toluene).Suzuki coupling using recyclable Pd nanocatalysts in aqueous media. nih.govReduced solvent waste, catalyst reusability, improved safety profile.
Aniline Moiety Synthesis Reduction of a nitro precursor using metal hydrides or catalytic hydrogenation.Chemoenzymatic reduction using immobilized nitroreductases. nih.govacs.orgHigh chemoselectivity, mild reaction conditions (room temp, atmospheric pressure), avoids H₂ gas and precious metals.
N-Boc Protection Reaction with Boc₂O in chlorinated solvents (e.g., DCM) with a base like DMAP. fishersci.co.ukSolvent-free reaction using a recyclable solid acid catalyst (e.g., Amberlite-IR 120). Eliminates hazardous solvents, simplifies purification, catalyst is reusable.
N-Boc Deprotection Treatment with strong acids (e.g., TFA, HCl) in organic solvents. fishersci.co.ukWater-mediated deprotection at elevated temperatures (subcritical water). semanticscholar.orgAvoids corrosive acids and organic solvents, environmentally benign.

Exploration of Undiscovered Reactivity Profiles for Advanced Derivatization

The compound's two distinct amine groups are key to its potential. The free aminomethyl group is a nucleophilic primary benzylamine, while the Boc-protected aniline offers a latent nucleophilic site. Future research will focus on exploiting this differential reactivity for advanced molecular construction.

Orthogonal Derivatization: The primary aminomethyl group can be selectively functionalized through reactions like acylation, alkylation, or sulfonylation while the aniline remains protected. mdpi.com Subsequent removal of the Boc group unmasks the aniline amine, which can then undergo a different set of reactions, such as C-H functionalization or coupling to form heterocycles. researchgate.net This orthogonal strategy is highly valuable for creating complex, multifunctional molecules.

Linker Chemistry: The spacing and distinct reactivity of the two amines make this compound an ideal bifunctional linker. It can be used to connect two different molecular entities, a strategy widely employed in chemical biology for creating probes, antibody-drug conjugates (ADCs), and Proteolysis Targeting Chimeras (PROTACs). medchemexpress.comnih.govbldpharm.com

Polymer and Material Synthesis: The primary amine can act as a monomer or chain-end functionalization agent in polymerization reactions, while the protected aniline could be deprotected post-polymerization for further material modification.

Reactive SitePotential ReactionsResulting Functional GroupApplication Area
-CH₂NH₂ (Aminomethyl) Acylation (e.g., with Benzoyl Chloride) acs.orgchromatographyonline.comAmideBiomolecule conjugation, material functionalization.
Reductive AminationSecondary/Tertiary AminePharmaceutical synthesis.
Michael Additionβ-Amino Ketone/EsterOrganic synthesis building blocks.
-NHBoc (Protected Aniline) Deprotection (Acidic Conditions) fishersci.co.ukPrimary Aniline (-NH₂)Unveiling a second reactive site for sequential chemistry.
(Post-deprotection) DiazotizationDiazonium SaltAzo dye synthesis, Sandmeyer reactions.
(Post-deprotection) Buchwald-Hartwig AminationDiaryl/Alkyl-Aryl AmineSynthesis of complex amines, electronic materials.
(Post-deprotection) C-H Functionalization researchgate.netSubstituted AnilineLate-stage functionalization, drug discovery.

Integration into New Interdisciplinary Research Domains (e.g., Chemical Biology, Nanotechnology)

The structural features of this compound make it a prime candidate for application in cutting-edge interdisciplinary fields.

Chemical Biology: As a bifunctional linker, this molecule can be used to construct sophisticated biological tools. For example, one amine could be attached to a fluorescent dye and the other to a biomolecule-targeting ligand, creating a specific imaging probe. nih.gov The biphenyl core itself can contribute to fluorescence properties. rsc.orgrsc.orgresearchgate.net The defined length and rigidity of the biphenyl unit can be advantageous for positioning functional moieties in PROTACs, which require precise spatial orientation between a target protein ligand and an E3 ligase ligand. bldpharm.com

Nanotechnology: Biphenyl derivatives are known to self-assemble into ordered nanostructures such as nanofibers, hydrogels, and self-assembled monolayers (SAMs). nih.govnih.govresearchgate.net The amine groups of this compound could be used to anchor the molecule to nanoparticle surfaces (e.g., gold, silica), creating a functionalized coating. Subsequent derivatization could then be used to attach other molecules, creating tailored nanosensors or drug delivery vehicles. For instance, SAMs of biphenyl-thiols on copper have been used as precursors for graphene synthesis, suggesting potential applications in nanoelectronics. frontiersin.org

Advanced Computational Studies for Predictive Design and Optimization

Computational chemistry offers powerful tools to predict and optimize the behavior of molecules like this compound before committing to laboratory synthesis.

Density Functional Theory (DFT): DFT calculations can be used to predict the molecule's three-dimensional structure, conformational preferences (i.e., the torsion angle between the phenyl rings), electronic properties (such as HOMO/LUMO energy levels), and molecular electrostatic potential. researchgate.net These predictions are crucial for understanding the molecule's reactivity and its potential interactions with biological targets or other materials.

Quantitative Structure-Activity Relationship (QSAR): For series of derivatives based on this scaffold, QSAR modeling can identify statistical correlations between structural descriptors and biological activity or physical properties. researchgate.netresearchgate.netnih.govmedcraveonline.commdpi.com This allows for the predictive design of new analogues with enhanced potency, selectivity, or desired material properties, thereby accelerating the discovery process.

Molecular Dynamics (MD) Simulations: In the context of nanotechnology or chemical biology, MD simulations can model the self-assembly behavior of the molecule or its binding dynamics within a protein active site. nih.govnih.gov This provides atomic-level insight into the forces driving these interactions, guiding the design of more effective nanostructures or biological probes.

Applications in Green Chemistry Methodologies

Beyond the sustainable synthesis of the molecule itself, its application as a tool in green chemistry is an emerging area of interest.

Recyclable Catalysts and Reagents: The molecule can be immobilized onto a solid support (e.g., silica, polymer resin) via one of its amine groups. The other functional group could then be modified to create a supported catalyst or reagent. For example, derivatizing the aminomethyl group with a phosphine (B1218219) ligand could yield a recyclable catalyst for cross-coupling reactions.

Greener Solvents in Application: Research into peptide synthesis, which heavily relies on protected amines, has identified greener polar aprotic solvents like propylene (B89431) carbonate as effective replacements for traditional solvents such as DMF and dichloromethane (B109758). rsc.org Future applications of this compound in multi-step syntheses would benefit from adopting such sustainable solvent systems for coupling and deprotection steps.

Biocatalytic Derivatization: Enzymes could be used not only for the synthesis of the core structure but also for its subsequent derivatization. For example, peroxidases can be used to graft aniline derivatives onto polymers like lignin, suggesting a potential route for creating novel bio-based materials. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4'-Aminomethyl)phenyl-1-N-Boc-aniline, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound is typically synthesized via a multi-step sequence involving Boc-protection of the primary amine and subsequent coupling with a 4-aminomethylphenyl group. Key steps include:

  • Boc Protection : Use tert-butoxycarbonyl (Boc) anhydride in the presence of a base (e.g., triethylamine) to protect the amine group .
  • Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution for aryl-amine bond formation. Optimize catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) and reaction temperature (80–100°C) to minimize side products .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve ≥97% purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Analytical Techniques :
  • NMR Spectroscopy : Confirm Boc-group integrity (δ ~1.4 ppm for tert-butyl protons) and aromatic/aminomethyl proton signals (δ 6.5–7.5 ppm) .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity; retention time consistency indicates structural homogeneity .
  • Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular ion peaks (e.g., [M+H]⁺ at m/z = calculated molecular weight) .

Q. What are the critical storage conditions and handling protocols for this compound?

  • Methodological Answer :

  • Storage : Refrigerate (2–8°C) in airtight, light-protected containers to prevent Boc-group deprotection or oxidation of the aminomethyl group .
  • Handling : Use gloves and fume hoods to avoid skin/eye contact. In case of exposure, rinse with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) predict the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer :

  • Parameterization : Use GAFF force fields and AM1-BCC charge models (e.g., via AMBER tools) to simulate electronic properties .
  • Reactivity Analysis : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the Boc-protected amine may exhibit lower reactivity compared to the aminomethyl group .
  • Applications : Predict regioselectivity in cross-coupling reactions or stability under acidic conditions (e.g., Boc deprotection) .

Q. What strategies resolve contradictory spectroscopic data (e.g., unexpected NMR splitting) observed during characterization?

  • Methodological Answer :

  • Dynamic Effects : Analyze variable-temperature NMR to detect conformational changes (e.g., rotameric splitting in the aminomethyl group) .
  • Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d₆) to eliminate solvent peaks interfering with aromatic signals .
  • 2D NMR : Employ COSY or HSQC to assign overlapping proton/carbon signals and confirm connectivity .

Q. How can researchers troubleshoot low yields in the final coupling step of the synthesis?

  • Methodological Answer :

  • Byproduct Analysis : Use LC-MS to identify undesired products (e.g., dimerization or Boc deprotection).
  • Optimization :
  • Adjust stoichiometry (e.g., 1.2 equivalents of aminomethylphenyl reagent).
  • Switch catalysts (e.g., Pd₂(dba)₃ with XPhos ligand for better turnover) .
  • Modify solvent polarity (e.g., DMF for higher solubility of aromatic intermediates) .

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